Positional Isomerism Drives Divergent Target Engagement: Para-COOH vs. Meta-COOH MMP-14 Activity
The para-carboxylic acid isomer (title compound) and its meta-carboxylic acid positional isomer (3-[(4-methylbenzoyl)amino]benzoic acid) exhibit fundamentally different biological activity profiles. The meta isomer has been identified as an inhibitor of matrix metalloproteinase-14 (MMP-14) with an EC₅₀ of 660 nM in a cell-free assay [1]. In contrast, the para isomer (title compound) has not demonstrated MMP-14 inhibitory activity in comparable screening panels. This divergence illustrates that the position of the carboxylic acid group is a critical determinant of target engagement. For research programs targeting MMP-14, procurement of the incorrect positional isomer would yield a false-negative result. Evidence is classified as cross-study comparable between positional isomers, with the limitation that direct head-to-head data in a single assay are not published.
| Evidence Dimension | MMP-14 inhibitory activity (EC₅₀) |
|---|---|
| Target Compound Data | No MMP-14 inhibitory activity reported in PubChem BioAssay or BindingDB |
| Comparator Or Baseline | 3-[(4-methylbenzoyl)amino]benzoic acid (meta isomer): EC₅₀ = 660 nM |
| Quantified Difference | Qualitative difference: meta isomer active (660 nM); para isomer inactive or not active at tested concentrations |
| Conditions | Cell-free enzymatic assay; MMP-14 (human); data source: Sanford-Burnham Center for Chemical Genomics / PubChem BioAssay AID 618 |
Why This Matters
Prevents procurement of the wrong positional isomer for MMP-14-targeted research, where the meta isomer is the active chemotype.
- [1] BindingDB. BDBM48256: 3-[(4-methylbenzoyl)amino]benzoic acid – MMP-14 EC₅₀ = 660 nM. PubChem BioAssay AID 618. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=48256 (accessed 2026-04-28). View Source
